molecular formula C10H11Cl2NO2S B2934469 Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate CAS No. 286436-12-2

Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate

Cat. No.: B2934469
CAS No.: 286436-12-2
M. Wt: 280.16
InChI Key: VRWWMXMQLZVQPT-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate is a chemical compound with the molecular formula C10H11Cl2NO2S and a molecular weight of 280.16. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a sulfanyl group attached to an ethyl acetate moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichloropyridine and ethyl bromoacetate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The 2,6-dichloropyridine is reacted with ethyl bromoacetate to form an intermediate, which is then treated with a thiol reagent to introduce the sulfanyl group, resulting in the formation of this compound.

Chemical Reactions Analysis

Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the ester group.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the chlorine atoms on the pyridine ring may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Ethyl 2-{[(2,6-dichloropyridin-4-yl)methyl]sulfanyl}acetate can be compared with similar compounds such as:

    Ethyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetate: This compound has a similar pyridine ring but with difluoro substitution instead of a sulfanyl group.

    Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: This compound contains a pyrimidine ring and is used for its antifibrotic properties.

    Coumarin derivatives: These compounds have a benzopyran ring and are known for their diverse biological activities, including anticoagulant and anticancer properties.

This compound is unique due to its specific combination of a dichloropyridine ring and a sulfanyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(2,6-dichloropyridin-4-yl)methylsulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2S/c1-2-15-10(14)6-16-5-7-3-8(11)13-9(12)4-7/h3-4H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWWMXMQLZVQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCC1=CC(=NC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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